2-(Acetyloxymethoxy)ethoxymethyl acetate

描述

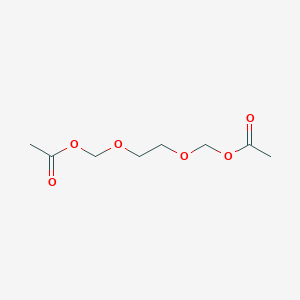

2-(Acetyloxymethoxy)ethoxymethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O6 and its molecular weight is 206.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

The preparation of 2-(Acetyloxymethoxy)ethoxymethyl acetate involves several synthetic routes. One common method is the acetylation of 1,2-ethylene glycol[2][2]. The reaction conditions typically include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid[2][2]. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained[2][2].

In industrial production, the process may involve larger scale reactors and more efficient catalysts to optimize yield and purity[2][2]. The reaction conditions are carefully monitored to maintain consistency and quality of the final product[2][2].

化学反应分析

2-(Acetyloxymethoxy)ethoxymethyl acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts for hydrolysis, strong oxidizing agents for oxidation, and powerful reducing agents for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

2-(Acetyloxymethoxy)ethoxymethyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions[][1].

Medicine: It serves as a precursor in the synthesis of antiviral drugs, particularly those targeting herpes viruses[][1].

Industry: The compound is employed in the production of specialty chemicals and materials[][1].

作用机制

The mechanism of action of 2-(Acetyloxymethoxy)ethoxymethyl acetate involves its conversion into active metabolites within biological systems . These metabolites interact with specific molecular targets, such as enzymes or receptors, to exert their effects . The pathways involved in these interactions are complex and depend on the specific application and context .

相似化合物的比较

2-(Acetyloxymethoxy)ethoxymethyl acetate can be compared with similar compounds such as 2-[(Acetyloxy)methoxy]ethyl acetate . While both compounds share similar structural features, they differ in their specific applications and reactivity . For instance, 2-[(Acetyloxy)methoxy]ethyl acetate is used as an intermediate in the preparation of Acyclovir-d4, a deuterated antiviral drug .

Similar compounds include:

- 2-[(Acetyloxy)methoxy]ethyl acetate

- 1,2-Bis(acetoxy-methyloxy)ethane

- Methanol, 1,1’-[1,2-ethanediylbis(oxy)]bis-, 1,1’-diacetate

These compounds highlight the versatility and uniqueness of this compound in various chemical and industrial applications .

生物活性

2-(Acetyloxymethoxy)ethoxymethyl acetate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- IUPAC Name : this compound

- Molecular Formula : C10H14O5

- CAS Number : 4289525

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act through modulation of enzymatic pathways and receptor interactions, particularly involving acetylcholine receptors and other neurotransmitter systems.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against pathogenic fungi. In vitro studies have reported its efficacy in inhibiting the growth of various fungal species.

Cytotoxicity

In cell line studies, this compound has shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The compound's mechanism may involve the induction of apoptosis in malignant cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | |

| MCF-7 (Breast Cancer) | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted by Zivkovic et al. (2023) evaluated the antimicrobial efficacy of this compound against common pathogens in clinical settings. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively, indicating its potential as a therapeutic agent in treating infections.

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound on various cancer cell lines. The results demonstrated that it significantly reduced cell viability and induced apoptosis in HeLa cells, suggesting its role as a lead compound for further development in cancer therapy.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage levels for therapeutic applications.

属性

IUPAC Name |

2-(acetyloxymethoxy)ethoxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-7(9)13-5-11-3-4-12-6-14-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWJORVNWIULDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOCCOCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288774 | |

| Record name | 2-(acetyloxymethoxy)ethoxymethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90114-17-3 | |

| Record name | NSC57560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(acetyloxymethoxy)ethoxymethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。